molecular formula C12H15FO2 B13596782 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid

Cat. No.: B13596782
M. Wt: 210.24 g/mol
InChI Key: VWTDRXNPRZZQDF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-methylbenzene, which is then subjected to a Friedel-Crafts acylation reaction to introduce the butanoic acid moiety.

    Reaction Conditions: The Friedel-Crafts acylation is carried out using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methylphenyl isocyanate
  • 4-Fluoro-3-methoxyphenylboronic acid

Uniqueness

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid is unique due to the presence of both a fluorine atom and a butanoic acid moiety, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15FO2/c1-8-6-9(4-5-10(8)13)12(2,3)7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

VWTDRXNPRZZQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(=O)O)F

Origin of Product

United States

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